molecular formula C8H6Cl2O2S B15275209 1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione

1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione

Cat. No.: B15275209
M. Wt: 237.10 g/mol
InChI Key: WXCOXMCJGYRSNU-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is an organic compound with the molecular formula C8H6Cl2O2S. This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and a butane-1,3-dione moiety. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione typically involves the condensation of 2,5-dichlorothiophene with butane-1,3-dione under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is not fully understood. studies suggest that it may interact with various molecular targets, including enzymes and receptors. For example, molecular docking studies have shown that derivatives of this compound can bind to cytochrome P450 enzymes, potentially inhibiting their activity . This interaction could lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is unique due to its specific combination of a thiophene ring and a butane-1,3-dione moiety. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C8H6Cl2O2S

Molecular Weight

237.10 g/mol

IUPAC Name

1-(2,5-dichlorothiophen-3-yl)butane-1,3-dione

InChI

InChI=1S/C8H6Cl2O2S/c1-4(11)2-6(12)5-3-7(9)13-8(5)10/h3H,2H2,1H3

InChI Key

WXCOXMCJGYRSNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=C(SC(=C1)Cl)Cl

Origin of Product

United States

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